9H-Pyrido(2,3-b)indol-2-ol, 3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one typically involves the reaction of appropriate indole derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions to introduce the nitroso group into the indole ring. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
While specific industrial production methods for 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Reduction: Formation of 3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with a nitro group instead of a nitroso group.
3-amino-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Similar structure but with an amino group instead of a nitroso group.
1,9-dihydro-2H-pyrido[2,3-b]indol-2-one: Lacks the nitroso group, serving as a precursor for various derivatives.
Uniqueness
3-nitroso-1,9-dihydro-2H-pyrido[2,3-b]indol-2-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
79515-54-1 |
---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-nitroso-1,9-dihydropyrido[2,3-b]indol-2-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-9(14-16)5-7-6-3-1-2-4-8(6)12-10(7)13-11/h1-5H,(H2,12,13,15) |
InChI Key |
SOHXBFNBFOAFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)C(=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.